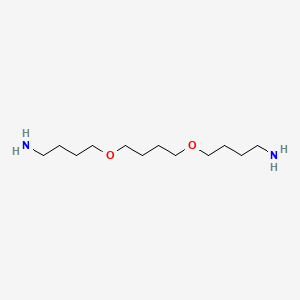
3-(Benzylamino)-3-(p-methoxyphenyl)propiophenone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzylamino)-3-(p-methoxyphenyl)propiophenone hydrochloride is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a benzylamino group and a p-methoxyphenyl group attached to a propiophenone backbone. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)-3-(p-methoxyphenyl)propiophenone hydrochloride typically involves the following steps:
Formation of the Propiophenone Backbone: The initial step involves the synthesis of the propiophenone backbone through a Friedel-Crafts acylation reaction. This reaction involves the acylation of benzene with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Benzylamino Group: The next step involves the introduction of the benzylamino group through a nucleophilic substitution reaction. This can be achieved by reacting the propiophenone intermediate with benzylamine under basic conditions.
Methoxylation: The final step involves the introduction of the p-methoxy group through an electrophilic aromatic substitution reaction. This can be achieved by reacting the intermediate with methoxybenzene in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzylamino)-3-(p-methoxyphenyl)propiophenone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Formation of benzylamino-p-methoxybenzoic acid.
Reduction: Formation of 3-(Benzylamino)-3-(p-methoxyphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(Benzylamino)-3-(p-methoxyphenyl)propiophenone hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Benzylamino)-3-(p-methoxyphenyl)propiophenone hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Benzylamino)-3-phenylpropiophenone hydrochloride: Lacks the p-methoxy group.
3-(Amino)-3-(p-methoxyphenyl)propiophenone hydrochloride: Lacks the benzyl group.
3-(Benzylamino)-3-(p-methoxyphenyl)butanone hydrochloride: Has a butanone backbone instead of a propiophenone backbone.
Uniqueness
3-(Benzylamino)-3-(p-methoxyphenyl)propiophenone hydrochloride is unique due to the presence of both benzylamino and p-methoxyphenyl groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
24210-99-9 |
|---|---|
Formule moléculaire |
C23H24ClNO2 |
Poids moléculaire |
381.9 g/mol |
Nom IUPAC |
3-(benzylamino)-3-(4-methoxyphenyl)-1-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C23H23NO2.ClH/c1-26-21-14-12-19(13-15-21)22(24-17-18-8-4-2-5-9-18)16-23(25)20-10-6-3-7-11-20;/h2-15,22,24H,16-17H2,1H3;1H |
Clé InChI |
JMUDZEPANZIPCH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)NCC3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


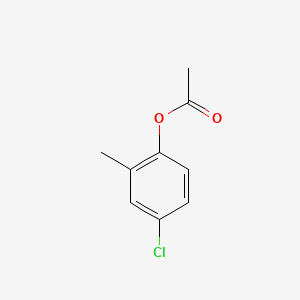
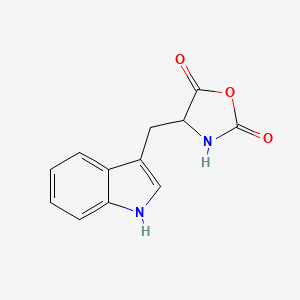


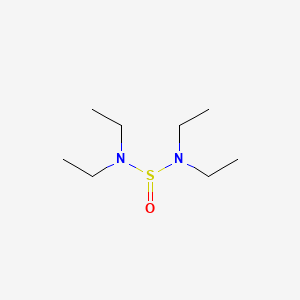

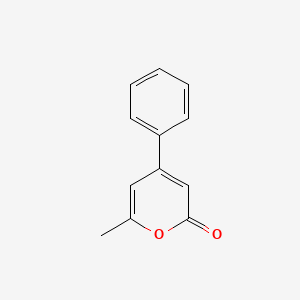
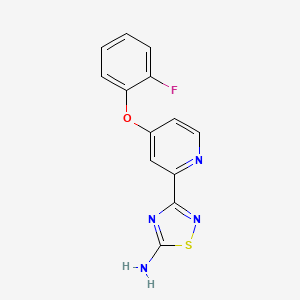
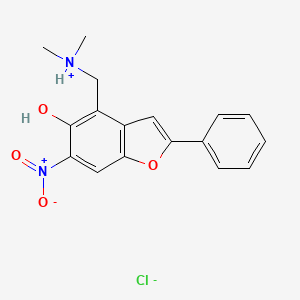
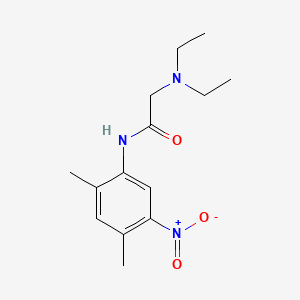
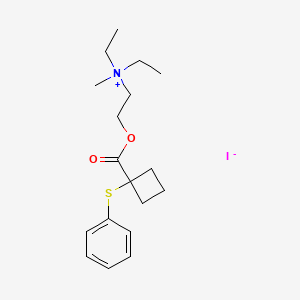
![Sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate](/img/structure/B13748021.png)

